4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Description
Properties
IUPAC Name |
4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-3-10-17-14(20)11-6-4-5-7-12(11)18-13(19)8-9-16(17,18)15(21)22/h4-7H,2-3,8-10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFOCLWWAFICIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Material Science
The compound's unique properties allow it to be explored in the development of advanced materials. Its ability to form stable complexes with metals suggests potential applications in:
- Catalysis
- Sensor technology
- Organic electronics
The structural characteristics of this compound may enhance the performance of materials used in these applications .
Chemical Synthesis
Due to its reactive functional groups, 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid can serve as a valuable building block in organic synthesis. It can be utilized in:
- Multi-step synthetic pathways to create more complex molecules.
- The development of new synthetic methodologies that leverage its unique reactivity.
This versatility makes it an important compound for chemists engaged in the synthesis of novel organic compounds .
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research highlights its potential:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Structural analogs have demonstrated cytotoxicity against various cancer cell lines. Further investigation into this compound may yield similar results. |
| Antimicrobial Properties | Compounds with related structures have shown effectiveness against bacterial strains; thus, this compound could be evaluated for similar activity. |
| Material Development | Research into metal complexes formed with similar dioxo compounds indicates potential applications in catalysis and sensor technology. |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
The substituent at position 4 significantly impacts molecular properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Properties
*Note: logP and logSw for the main compound are inferred from structural analogs due to lack of direct data.
Key Observations:
Substituent Effects: Lipophilicity: Longer alkyl chains (e.g., butyl vs. ethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility. The 4-benzyl analog likely has higher logP due to aromatic hydrophobicity.
Synthesis :
- Analogs are synthesized via hydrazide cyclization with dicarboxylic acids (e.g., 2-oxo-glutaric acid), yielding diastereomeric mixtures in some cases . Modifying substituents requires tailored starting materials (e.g., benzyl or isobutyl precursors).
Stereochemistry :
- Some derivatives (e.g., cyclohexene-linked conjugates) form diastereomers, impacting reactivity and biological interactions .
Commercial Availability
Biological Activity
4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid (CAS Number: 863669-61-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects and potential therapeutic applications.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- Purity : 95.00%
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, related compounds in the quinazoline family have shown various pharmacological effects. The following sections summarize the findings from available studies.
Antihypertensive Activity
Quinazoline derivatives are known for their antihypertensive properties. A study on related compounds demonstrated their ability to lower blood pressure effectively in animal models. The antihypertensive activity was evaluated using the tail cuff method on rats and mice. The results indicated that specific structural modifications significantly influenced the efficacy of these compounds in reducing heart rate and blood pressure .
| Compound | Effect on Blood Pressure | Mechanism |
|---|---|---|
| Quinazoline Derivative A | Significant reduction | Adrenoblocking activity |
| Quinazoline Derivative B | Moderate reduction | Cardiac stimulant properties |
Anticancer Activity
The quinazoline scaffold has been associated with anticancer activity. Compounds derived from this structure have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Some derivatives of quinazolines exhibit antimicrobial properties against a range of pathogens. Studies have shown that modifications to the quinazoline structure can enhance antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
- Heterocyclic assembly : Utilize condensation reactions between pyrrolidine and quinazoline precursors under acidic catalysis (e.g., p-TsOH in CHCl₃). Molecular sieves can improve yields by absorbing water and shifting equilibrium .
- Butyl group introduction : Employ alkylation agents (e.g., 1-bromobutane) in the presence of a base like Cs₂CO₃ to functionalize the pyrrolidine ring. Reaction temperature (0–25°C) and solvent polarity (DCM or THF) critically affect regioselectivity .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc gradients) effectively isolates the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the butyl chain (δ 0.8–1.6 ppm for CH₂/CH₃ groups) and the quinazoline carbonyl (δ ~170–175 ppm). Diastereotopic protons in the tetrahydropyrrolo ring appear as complex multiplets .
- IR spectroscopy : Confirm lactam (C=O stretch at ~1650–1700 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) functionalities .
- Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (calc. for C₁₈H₂₁N₃O₄: 343.1535) with <2 ppm error .
Q. What safety protocols are essential for handling this compound during laboratory research?
- Methodology :
- Hazard mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the lactam ring .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound’s tetrahydropyrroloquinazoline core?
- Methodology :
- Chiral auxiliaries : Introduce enantiopure amines or alcohols during cyclization to direct stereochemistry. For example, (R)-BINOL-derived catalysts can induce >90% ee in analogous systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor tighter transition states, enhancing stereoselectivity. Evidence shows DCM vs. THF alters diastereomer ratios by ~20% .
- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, while prolonged heating (reflux in toluene) shifts equilibration .
Q. What computational approaches predict the reactivity and conformational stability of this compound?
- Methodology :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model lactam ring puckering and butyl chain orientation. Transition state analysis explains regioselectivity in alkylation steps .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < –7 kcal/mol for further experimental validation .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data across studies?
- Methodology :
- Reproducibility checks : Verify catalyst purity (e.g., Cs₂CO₃ vs. K₂CO₃), solvent dryness, and reaction time. For example, traces of water reduce yields by ~30% in analogous syntheses .
- Data normalization : Reanalyze NMR spectra using internal standards (e.g., TMS) to confirm chemical shift assignments. Contradictions in carbonyl signals may arise from solvent polarity or pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
